molecular formula C26H29BrN2O3S B2437870 1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine CAS No. 2380180-55-0

1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine

Cat. No.: B2437870
CAS No.: 2380180-55-0
M. Wt: 529.49
InChI Key: VAWCHIMRVWPTHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromo-3-propoxybenzenesulfonyl)-4-(diphenylmethyl)piperazine is a useful research compound. Its molecular formula is C26H29BrN2O3S and its molecular weight is 529.49. The purity is usually 95%.
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Scientific Research Applications

Piperazine Derivatives in Pharmaceutical Intermediates

  • Piperazine derivatives, like 1-(2,3-dichlorophenyl)piperazine, are significant as pharmaceutical intermediates. Their synthesis involves multiple steps including alkylation, acidulation, reduction, and hydrolysis, leading to potential applications in the development of various pharmaceutical products (Li Ning-wei, 2006).

Antimicrobial and Antifungal Applications

  • Piperazine units are common in several effective drugs. 1,4-Disubstituted piperazines have shown antimicrobial activities against drug-resistant bacterial strains, highlighting their potential use in developing new antibiotics and antifungal agents (S. Shroff et al., 2022).

Therapeutic Potential in Oncology

  • Piperazine derivatives have demonstrated pharmacological activities relevant to oncology. For instance, certain piperazine compounds have been shown to induce apoptosis in Human Burkitt’s lymphoma cells, suggesting their potential as therapeutic agents in cancer treatment (Wen-di Wang et al., 2009).

Applications in Radiochemical Synthesis

  • Piperazine derivatives have been used in the synthesis of radiochemical compounds, such as SPECT imaging agents for dopamine reuptake sites. This highlights their potential in developing diagnostic tools in neuroscience and pharmacology (Xiao-shu He et al., 1993).

Antiproliferative and Differentiation Effects in Leukemia

  • Certain piperazine derivatives have shown antiproliferative effects and the ability to induce erythroid differentiation in chronic myelogenous leukemia cells, indicating their potential use in leukemia therapies (Antoine M. Saab et al., 2013).

Structural Studies and Synthesis Techniques

  • Studies on the structures and synthesis techniques of piperazine derivatives, including those with sulfonyl and benzyl groups, provide a foundation for understanding their chemical properties and potential applications in various fields of medicinal chemistry and drug design (J. Spencer et al., 2011).

Potential in Treating Malaria

  • Some piperazine derivatives have shown potential as anti-malarial agents, indicating their significance in the development of new treatments for this widespread disease (W. Cunico et al., 2009).

Enzyme Inhibition and Antimicrobial Properties

  • Studies on piperazine derivatives have revealed their enzyme inhibitory activities and antimicrobial properties against both Gram-positive and Gram-negative bacteria, which is essential in the search for new therapeutic agents (G. Hussain et al., 2017).

Properties

IUPAC Name

1-benzhydryl-4-(4-bromo-3-propoxyphenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29BrN2O3S/c1-2-19-32-25-20-23(13-14-24(25)27)33(30,31)29-17-15-28(16-18-29)26(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,20,26H,2,15-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWCHIMRVWPTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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